molecular formula C19H18FNO2 B2750459 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate CAS No. 714278-29-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

Cat. No. B2750459
CAS RN: 714278-29-2
M. Wt: 311.356
InChI Key: HQPJEZKOVWECFG-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate” is a chemical compound. It is related to 2,2,4-trimethyl-1,2-dihydroquinoline , which is an organic compound with diverse applications in scientific research.


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a related compound, has been studied extensively . The synthesis involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials for this process include Zn2+, Sn2+, and Cu2+ exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .

Scientific Research Applications

Synthesis and Crystallography

The synthesis of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, as explored by Fotie et al. (2014), showcases the chemical versatility and potential application in materials science and organic synthesis. These compounds exhibit unique crystal structures, which are crucial for understanding molecular interactions and designing novel materials with specific properties (Fotie et al., 2014).

Chemical Transformations and Biological Activity

Research on the reactivity and transformation of related compounds, as demonstrated by Novikov et al. (2005), underlines their potential in creating biologically active molecules through cycloaddition reactions. This type of chemical reactivity is fundamental for the development of new pharmaceuticals and understanding biological mechanisms (Novikov et al., 2005).

Anticancer and Antifungal Applications

The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives with anticancer activity, as reported by Xiong et al. (2022), highlights the therapeutic potential of these compounds. Their ability to inhibit breast cancer cells underlines the significance of quinoline derivatives in medicinal chemistry for developing new anticancer treatments (Xiong et al., 2022). Similarly, Xu et al. (2007) discuss the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showing good antifungal activities, illustrating the potential of these compounds in addressing fungal infections (Xu et al., 2007).

Fluorescence and DNA Binding

The preparation of intercalating dye thiazole orange and derivatives by Deligeorgiev et al. (1995) represents an application in biochemistry for studying DNA. These compounds serve as non-covalent labels for nucleic acids, providing tools for the visualization and analysis of genetic material (Deligeorgiev et al., 1995).

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPJEZKOVWECFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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